Grk5-IN-2
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Overview
Description
GRK5-IN-2: is a pyridine-based bicyclic compound that acts as a potent inhibitor of G-protein-coupled receptor kinase 5 (GRK5). This compound is significant in the regulation of insulin expression and release, making it valuable for metabolic disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GRK5-IN-2 involves the formation of a pyridine-based bicyclic structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves multi-step organic synthesis techniques, including cyclization and functional group modifications .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions: GRK5-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: GRK5-IN-2 is used as a tool compound to study the inhibition of G-protein-coupled receptor kinase 5, providing insights into the enzyme’s role in various biochemical pathways .
Biology: In biological research, this compound helps elucidate the mechanisms of insulin regulation and metabolic processes. It is also used to study the effects of GRK5 inhibition on cellular signaling pathways .
Medicine: this compound has potential therapeutic applications in treating metabolic diseases, such as diabetes, by regulating insulin expression and release. It is also being explored for its cardioprotective effects in heart failure and hypertension .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments for metabolic and cardiovascular diseases .
Mechanism of Action
GRK5-IN-2 exerts its effects by inhibiting the activity of G-protein-coupled receptor kinase 5. This inhibition prevents the phosphorylation of G-protein-coupled receptors, thereby modulating their signaling pathways. The compound specifically targets the kinase domain of GRK5, interfering with its ability to phosphorylate substrates .
Comparison with Similar Compounds
Amlexanox: An FDA-approved anti-inflammatory and anti-allergic immunomodulator that also inhibits GRK5.
Paroxetine: A selective serotonin reuptake inhibitor that has been found to inhibit GRK2, another member of the G-protein-coupled receptor kinase family.
Balanol: A non-selective kinase inhibitor that targets multiple kinases, including GRK2.
Uniqueness of GRK5-IN-2: this compound is unique due to its high selectivity and potency for inhibiting GRK5 compared to other kinases. This selectivity makes it a valuable tool for studying the specific roles of GRK5 in various physiological and pathological processes .
Properties
IUPAC Name |
2-(furan-2-yl)-1-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[4,5-c]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-24-14-10-18(21-11-13(14)23-20(24)15-6-5-7-28-15)22-12-8-16(25-2)19(27-4)17(9-12)26-3/h5-11H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUXKUKVTMZKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=NC=C2N=C1C3=CC=CO3)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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